molecular formula C20H17N5O B5967233 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol CAS No. 5819-53-4

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol

Numéro de catalogue: B5967233
Numéro CAS: 5819-53-4
Poids moléculaire: 343.4 g/mol
Clé InChI: KWCVHBYZOTVDEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is a pyrimidine-derived compound characterized by a quinazolinylamino substituent at position 2 and a phenyl group at position 6 of the pyrimidine ring. Key physicochemical properties include a molecular formula of C15H15N5O, molecular weight of 281.32 g/mol, and a CAS registry number of 332074-12-1 . The compound has been investigated for its inhibitory activity against signal transducer and activator of transcription 1-alpha/beta (STAT1-α/β), with an IC50 value of 39,700 nM .

Propriétés

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-12-8-9-15-13(2)21-19(23-17(15)10-12)25-20-22-16(11-18(26)24-20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCVHBYZOTVDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973750
Record name 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5819-53-4
Record name 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol typically involves the reaction of 4,7-dimethylquinazoline with 6-phenylpyrimidin-4-ol under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid and ethanol, and requires refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Applications De Recherche Scientifique

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The activity and properties of this compound are influenced by substitutions on both the quinazoline and pyrimidine rings. Below is a comparative analysis with key analogues:

Table 1: Structural and Activity Comparison
Compound Name Molecular Formula Substituents (Quinazoline/Pyrimidine) IC50 (STAT1-α/β, nM) logP<sup>a</sup> Molecular Weight (g/mol)
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol C15H15N5O 4,7-dimethyl (Q); 6-phenyl (P) 39,700 ~5.82<sup>b</sup> 281.32
6-Phenyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-4-pyrimidinol C17H17N5O 4,6,8-trimethyl (Q); 6-phenyl (P) 50,000 N/A 307.35
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol C23H23N5O2S 6-ethoxy,4-methyl (Q); sulfanyl-methyl (P) N/A 5.82 433.53
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one C15H15N5O 4,7-dimethyl (Q); 6-methyl (P) 39,700<sup>c</sup> N/A 281.32

Notes:

  • Q : Quinazoline ring substitutions; P : Pyrimidine ring substitutions.
  • <sup>a</sup>logP values (lipophilicity) influence membrane permeability and solubility.
  • <sup>b</sup>Estimated from a structurally similar compound .
  • <sup>c</sup>Same core structure as the target compound but with a methyl group instead of phenyl at position 6 .

Key Findings

Substitution on Quinazoline Ring: The 4,7-dimethyl substitution (target compound) shows higher inhibitory activity (IC50 = 39,700 nM) compared to the 4,6,8-trimethyl analogue (IC50 = 50,000 nM) . This suggests that methyl group positioning significantly impacts STAT1-α/β binding.

However, the phenyl group likely improves metabolic stability or tissue penetration due to increased hydrophobicity. The sulfanyl-methyl substituent introduces a sulfur atom, which may alter electronic properties and hydrogen-bonding capacity, though activity data for this compound remains unreported .

Physical Properties :

  • The target compound’s polar surface area (PSA) is estimated at ~73.46 Ų (analogous to the sulfanyl-methyl derivative), which is moderate and suggests reasonable oral bioavailability .
  • Higher logP values (~5.82) correlate with enhanced membrane permeability but may limit solubility in aqueous biological matrices.

Activité Biologique

The compound 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is a hybrid molecule that exhibits significant biological activity, particularly in the fields of oncology and infectious diseases. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, possess anticancer properties . A study highlighted that various quinazoline-based hybrids demonstrated significant cytotoxic effects against multiple cancer cell lines. The mechanism involves the inhibition of critical pathways associated with cell proliferation and survival, such as the EGFR signaling pathway .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Reference
2-[(4,7-Dimethylquinazolin-2-yl)...MDA-MB-231 (Breast)0.36
2-styryl quinazolinonesVarious<0.1
Sulfonamide-linked hybridsMDA-MB-23140.90

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Quinazoline derivatives have been studied for their ability to inhibit bacterial growth and combat infections. The presence of specific substituents on the quinazoline ring enhances its antibacterial efficacy .

The biological activity of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Molecular Docking Studies : Computational studies reveal strong binding affinities with targets such as EGFR and other kinases, suggesting a competitive inhibition mechanism .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in preclinical settings:

  • Breast Cancer Model : In vitro studies demonstrated that the compound significantly reduced cell viability in MDA-MB-231 cells, indicating its potential as a therapeutic agent against breast cancer.
  • Infection Models : The antimicrobial properties were assessed using various bacterial strains, showing effective inhibition at low concentrations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.